REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][NH:5][CH:6]=1.[CH2:7]([O:9][CH:10](OCC)[O:11][CH2:12][CH3:13])[CH3:8].C1(C)C=CC(S(O)(=O)=O)=CC=1>C(O)C>[CH2:7]([O:9][CH:10]([O:11][CH2:12][CH3:13])[N:5]1[CH:6]=[C:2]([CH3:1])[N:3]=[CH:4]1)[CH3:8]
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Name
|
|
Quantity
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16.4 g
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Type
|
reactant
|
Smiles
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CC=1N=CNC1
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Name
|
|
Quantity
|
118.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
CUSTOM
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Details
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(approximately 2 hours)
|
Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
Volatile material was removed in vacuo
|
Type
|
DISTILLATION
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Details
|
the residue was distilled under vacuum from anhydrous sodium carbonate (1 g)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(N1C=NC(=C1)C)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |